tracheal antimicrobial peptide
Description
Properties
CAS No. |
135115-34-3 |
|---|---|
Molecular Formula |
C6H9N3O |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Tracheal Antimicrobial Peptide
Gene Structure and Genomic Organization of TAP
The genomic structure of the TAP gene provides the foundational blueprint for its expression and regulation. It is expressed primarily in the columnar epithelial cells lining the airway, from the nasal passages to the bronchioles. pnas.org
The bovine TAP gene possesses a simple genomic structure, which is characteristic of many other β-defensin genes, including its human homologue, human β-defensin 2 (HBD-2). nih.govasm.org The gene consists of two exons that are separated by a single intron. asm.orgnih.govmdpi.com This fundamental exon-intron organization is a conserved feature among many defensins, reflecting a common evolutionary origin. asm.orgmdpi.com
The 5' flanking region of the TAP gene, which lies upstream of the transcription start site, contains several critical DNA sequences known as promoter and regulatory elements. These sites are essential for initiating and controlling the rate of gene transcription. Analysis of this region has identified key consensus binding sites for transcription factors that are pivotal in the immune response. nih.govpnas.org
DNA sequences within 324 nucleotides of the transcription start site are responsible for mediating the induction of the gene. nih.govasm.org This proximal promoter region contains well-defined binding sites for Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-Interleukin 6 (NF-IL6). nih.govasm.orgnih.gov Additionally, a TATA box at position -24 and a CAAT box at -84 have been identified, which serve as basal promoter elements to help position the RNA polymerase for transcription initiation. pnas.org The presence of these specific regulatory elements underscores the gene's capacity for rapid and robust induction during an inflammatory or infectious challenge. nih.govpnas.org
Table 1: Key Regulatory Elements in the Bovine TAP Gene Promoter
| Element | Location (approx.) | Function | Reference |
|---|---|---|---|
| NF-κB site | -181 | Binds NF-κB transcription factor; crucial for inducible expression by microbial stimuli. | nih.govpnas.org |
| NF-IL6 site | -329 to -300 | Binds NF-IL6 transcription factor; cooperates with NF-κB to regulate expression. | nih.gov |
| CAAT box | -84 | Basal promoter element influencing the efficiency of transcription. | pnas.org |
| TATA box | -24 | Core promoter element; defines the transcription start site. | pnas.org |
Transcriptional Regulation of TAP Gene Expression
The expression of the TAP gene is not constant; instead, it is tightly regulated at the transcriptional level. Its mRNA levels can increase dramatically in response to specific stimuli, particularly those indicating a microbial invasion. asm.orgasm.org This inducible nature allows for a powerful and targeted defense mechanism that is activated when needed. asm.org
The primary trigger for TAP gene expression is the presence of microbes or their structural components. asm.orgasm.org In vitro studies using bovine tracheal epithelial cells have shown that TAP mRNA levels increase markedly upon challenge with heat-killed bacteria. asm.org This response is a classic example of the innate immune system recognizing pathogen-associated molecular patterns (PAMPs) and initiating a protective response. asm.org This induction is regulated at the level of transcription, meaning the cell increases the rate at which the TAP gene is read and transcribed into mRNA. nih.govasm.org
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of TAP gene expression. asm.orgasm.org When bovine tracheal epithelial cells are exposed to LPS, TAP mRNA levels are significantly elevated. asm.org This response is mediated through a well-characterized signaling pathway involving the CD14 receptor, which acts as a co-receptor for LPS. asm.orgasm.org The binding of LPS to its receptor complex initiates an intracellular signaling cascade that leads to the activation of the NF-κB transcription factor. asm.orgnih.gov Activated NF-κB then translocates to the nucleus and binds to its consensus site in the TAP promoter, driving the increased transcription of the gene. asm.orgnih.gov While LPS is a strong inducer, the maximum effect on TAP expression is typically observed after 16 hours of stimulation. nih.govsigmaaldrich.com
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a central role in innate immunity. Bovine tracheal epithelial cells express a range of TLRs, including TLR1, TLR2, TLR4, and TLR5. nih.govsigmaaldrich.com The activation of these TLRs by specific agonists can trigger the expression of TAP.
Pam3CSK4 is a synthetic lipopeptide that acts as a specific agonist for the TLR1/TLR2 heterodimer. nih.govnih.gov Studies have shown that Pam3CSK4 is a robust and rapid inducer of TAP gene expression in primary bovine tracheal epithelial cells. nih.govresearchgate.net Notably, significant induction of TAP mRNA occurs after only 4 to 8 hours of stimulation with Pam3CSK4, which is faster than the response to LPS. nih.govsigmaaldrich.com In direct comparisons, Pam3CSK4 induced significantly higher levels of TAP gene expression than LPS at both 8 and 16-hour time points. nih.govresearchgate.net This potent induction by Pam3CSK4 is also dependent on the activation of the NF-κB signaling pathway, indicating a shared critical pathway for different microbial stimuli. nih.govresearchgate.net
Table 2: Research Findings on the Induction of TAP Gene Expression
| Stimulus | Receptor(s) | Key Signaling Pathway | Speed of Induction | Reference |
|---|---|---|---|---|
| Lipopolysaccharide (LPS) | TLR4, CD14 | NF-κB | Slower (Maximal effect at ~16h) | nih.govasm.orgasm.org |
| Pam3CSK4 | TLR1/TLR2 | NF-κB | Rapid (Significant induction at 4-8h) | nih.govnih.govresearchgate.net |
Regulation by Inflammatory Mediators and Cytokines (e.g., IL-17A, TNF-α)
The synthesis of Tracheal Antimicrobial Peptide (TAP) is significantly influenced by the inflammatory environment. Key inflammatory mediators and cytokines, such as Interleukin-17A (IL-17A) and Tumor Necrosis Factor-alpha (TNF-α), play a crucial role in upregulating TAP gene expression in tracheal epithelial cells. nih.govnih.gov This response is part of the innate immune system's effort to combat invading pathogens at mucosal surfaces. nih.gov
Studies have shown that exposure of cultured bovine tracheal epithelial cells to bacterial lipopolysaccharide (LPS) and TNF-α leads to a coordinated induction of antibiotic-encoding genes, including TAP. nih.gov Similarly, IL-17A has been identified as a potent inducer of TAP gene expression. nih.govnih.gov This cytokine, often associated with T helper 17 (Th17) cell responses, orchestrates airway inflammation by inducing proinflammatory cytokines and chemokines. nih.gov In fact, IL-17A can synergize with other cytokines like TNF-α to amplify the expression of inflammatory mediators. nih.govahajournals.org
The induction of TAP by these inflammatory signals is not an isolated event. It is part of a broader, coordinated expression of various inflammatory-response elements. For instance, in neonatal calves with acute bacterial pneumonia, there is a rapid upregulation of TAP mRNA along with NF-κB and intercellular adhesion molecule 1. nih.gov This highlights the integrated nature of the innate immune response in the lungs.
The following table summarizes the key inflammatory mediators and their effect on TAP expression:
| Inflammatory Mediator | Effect on TAP Expression | References |
| Interleukin-17A (IL-17A) | Upregulation | nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | nih.gov |
| Lipopolysaccharide (LPS) | Upregulation | nih.govnih.gov |
Signaling Pathways Involved in TAP Induction
The induction of this compound (TAP) gene expression by inflammatory mediators is orchestrated through specific intracellular signaling pathways. The activation of these pathways is a critical step in translating the external inflammatory cue into a transcriptional response, leading to the synthesis of this important antimicrobial peptide.
NF-κB Pathway Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone in the regulation of TAP gene expression. nih.govnih.gov The promoter region of the TAP gene contains consensus binding sites for NF-κB, a family of transcription factors that play a pivotal role in immune and inflammatory responses. nih.govasm.org Upon stimulation by inflammatory mediators like Lipopolysaccharide (LPS), Pam3CSK4 (a TLR2/1 agonist), or IL-17A, NF-κB is activated. nih.govsigmaaldrich.com This activation involves the translocation of NF-κB, typically the p50/p65 heterodimer, from the cytoplasm into the nucleus. nih.govresearchgate.net Once in the nucleus, NF-κB binds to its specific DNA sequence in the TAP gene promoter, thereby initiating the transcription of the gene. nih.gov
Experimental evidence strongly supports the necessity of NF-κB activation for TAP induction. Inhibition of NF-κB, for instance by using caffeic acid phenylester (CAPE), abrogates the stimulatory effect of LPS, Pam3CSK4, and IL-17A on TAP gene expression. nih.gov This underscores the central role of the NF-κB pathway in mediating the innate immune response of tracheal epithelial cells. nih.govnih.gov
NF-IL6 Pathway Involvement
In addition to the NF-κB pathway, the Nuclear Factor for Interleukin-6 (NF-IL6), also known as CCAAT/enhancer-binding protein beta (C/EBPβ), is implicated in the regulation of TAP gene expression. asm.orgoup.com The promoter region of the TAP gene, as well as its human homologue human β-defensin 2 (HBD-2), contains conserved consensus binding sites for NF-IL6. asm.org
Interestingly, studies on bovine tracheal epithelial cells have shown that while NF-κB binding activity is induced by LPS, NF-IL6 binding activity appears to be constitutively present in the nuclei of these cells. asm.org This suggests a potential for synergistic activation of the TAP gene by both NF-κB and NF-IL6. oup.com The cooperative action of these transcription factors is a recurring theme in the regulation of inflammatory and immune response genes. oup.com The involvement of both NF-κB and NF-IL6 highlights the complex and multi-layered control of antimicrobial peptide expression in the airway epithelium. asm.orgoup.com
Modulation of TAP Gene Expression by Host Factors
Inhibition by Glucocorticoids
Glucocorticoids, which are stress-related hormones, have been shown to suppress the inducible expression of TAP. nih.govfrontiersin.orgnih.gov While glucocorticoids like dexamethasone (B1670325) may not affect the baseline expression of TAP in bovine tracheal epithelial cells, they effectively inhibit the upregulation of TAP gene expression that is typically induced by inflammatory stimuli such as Lipopolysaccharide (LPS), Pam3CSK4, and IL-17A. nih.govkarolinska.se This inhibitory effect is a key mechanism by which stress can compromise the innate defenses of the respiratory tract, potentially increasing susceptibility to bacterial pneumonia. nih.govfrontiersin.org The suppression of TAP expression by glucocorticoids highlights a critical link between the neuroendocrine stress axis and the innate immune system of the airways. nih.govnih.govplos.org
Influence of Viral Infection
Viral infections are another significant host factor that can modulate TAP expression and function. frontiersin.orgnih.gov Similar to glucocorticoids, certain viral infections, such as those with bovine viral diarrhea virus (BVDV), can interfere with the induced expression of TAP. nih.govnih.gov This suppression of an essential antimicrobial peptide may be a strategy employed by the virus to evade the host's innate immune response, thereby creating an environment more conducive to secondary bacterial infections. frontiersin.orgnih.gov The compromised ability to produce TAP during a viral infection can therefore be a critical predisposing factor for the development of bacterial pneumonia. nih.govnih.govplos.org
The table below summarizes the effects of these host factors on TAP expression:
| Host Factor | Effect on Induced TAP Expression | References |
| Glucocorticoids | Inhibition | nih.govfrontiersin.orgnih.govkarolinska.se |
| Viral Infection (e.g., BVDV) | Inhibition | nih.govfrontiersin.orgnih.gov |
Biosynthesis and Processing of the TAP Precursor
The synthesis of this compound (TAP) is a well-regulated process that begins with the transcription and translation of the TAP gene to produce a precursor protein. This precursor undergoes specific proteolytic processing to yield the final, active antimicrobial peptide.
This compound is initially synthesized as a prepropeptide, a common strategy for producing potent, secreted effector molecules like antimicrobial peptides. oup.com This precursor molecule is larger than the final active peptide and consists of distinct domains that guide its processing and localization. The bovine TAP precursor is a 64-amino acid polypeptide. nih.gov The mature, biologically active 38-amino acid TAP is located at the C-terminus of this precursor. nih.govresearchgate.net
The journey from the initial prepropeptide to the mature TAP involves a series of precise cleavage events. The general model for the maturation of many antimicrobial peptides involves a multi-step enzymatic process. oup.com However, for β-defensins like TAP, computational analyses suggest a more streamlined mechanism. It is predicted that the processing of β-defensin precursors primarily involves a single cleavage event by a signal peptidase. nih.govbenthamdirect.comingentaconnect.com
The process begins with the N-terminal signal sequence, a hydrophobic stretch of amino acids that directs the nascent polypeptide chain into the endoplasmic reticulum. oup.comnih.gov Once inside the endoplasmic reticulum, the signal peptidase recognizes and cleaves the signal sequence. nih.govbenthamdirect.comingentaconnect.comnih.gov This cleavage is a critical step, and for many β-defensins, it is believed to be the sole proteolytic event required to release the mature, active peptide. nih.govbenthamdirect.comingentaconnect.comannualreviews.org This contrasts with other antimicrobial peptides, such as α-defensins, which often have a distinct pro-region that requires further cleavage by other proteases like matrix metalloproteinases (MMPs). nih.govacademie-sciences.frresearchgate.net
While signal peptidase is considered the primary enzyme for β-defensin maturation, some studies have indicated the possibility of alternative processing pathways. For instance, different isoforms of β-defensins with short N-terminal extensions have been identified, suggesting that the cleavage site may not always be uniform. nih.gov Research on matrix metalloproteinase-7 (MMP-7) has shown its involvement in the processing of certain β-defensins, although its role appears to be more prominent for α-defensins. nih.govresearchgate.net The involvement of proprotein convertases, such as furin, has been noted in the maturation of other antimicrobial peptides, but their specific role in TAP processing is not well-established. mdpi.commdpi.com
The table below summarizes the key components and steps in the biosynthesis and processing of the this compound precursor.
| Feature | Description | Reference(s) |
| Precursor Name | This compound (TAP) Prepropeptide | nih.gov |
| Precursor Length | 64 amino acids | nih.gov |
| Mature Peptide Length | 38 amino acids | nih.govresearchgate.net |
| Location of Mature Peptide | C-terminus of the precursor | nih.gov |
| Primary Processing Enzyme | Signal Peptidase | nih.govbenthamdirect.comingentaconnect.comnih.gov |
| Key Processing Step | Cleavage of the N-terminal signal sequence | nih.govbenthamdirect.comingentaconnect.comnih.gov |
| Potential for Alternative Processing | Existence of N-terminally extended isoforms suggests differential cleavage. Possible minor role for Matrix Metalloproteinase-7 (MMP-7). | nih.govresearchgate.net |
Mechanism of Antimicrobial Action of Tracheal Antimicrobial Peptide
Interactions with Microbial Membranes
The primary mode of action for TAP involves direct interaction with the microbial cytoplasmic membrane, a mechanism shared by many cationic antimicrobial peptides. nih.govfrontiersin.org This interaction is a multi-step process initiated by electrostatic attraction followed by membrane permeabilization.
The structure and chemical properties of Tracheal Antimicrobial Peptide are fundamental to its function. TAP is a cationic peptide, meaning it carries a net positive charge due to a high content of basic amino acid residues. nih.govpnas.org This positive charge facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial membranes. nih.govmdpi.com Components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria contribute to this negative charge, making them prime targets for TAP binding.
In addition to its cationic nature, the peptide's structure is amphipathic, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. asm.org This dual characteristic is critical for membrane disruption. After the initial electrostatic binding to the membrane surface, the hydrophobic portions of the peptide insert into the lipid bilayer core, while the hydrophilic regions remain associated with the lipid head groups and the aqueous environment. asm.orgyoutube.com This insertion disrupts the normal packing of the membrane lipids, which is a precursor to membrane permeabilization. youtube.com
Following the initial binding and insertion, it is hypothesized that TAP molecules aggregate within the membrane to form pores or channels. nih.govasm.org This "pore formation" model is a widely accepted mechanism for many antimicrobial peptides. nih.govmdpi.com The formation of these transmembrane pores disrupts the integrity of the microbial membrane, leading to the leakage of essential intracellular components such as ions, ATP, and metabolites. nih.gov This uncontrolled efflux and the simultaneous dissipation of the vital ion gradients across the membrane ultimately result in the death of the microorganism. nih.govmdpi.com While the exact structure of these pores is not fully elucidated for TAP, proposed models for similar peptides include the "barrel-stave" and "toroidal pore" mechanisms, where the peptides, sometimes in conjunction with lipid molecules, line the aqueous channel. mdpi.com
Broad-Spectrum Antimicrobial Activity of TAP
Research has demonstrated that this compound exhibits a broad spectrum of antimicrobial activity, effectively targeting a range of bacteria and fungi. frontiersin.orgnih.govnih.gov Its efficacy has been confirmed against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govnih.gov
TAP has shown significant antibacterial activity against Gram-positive bacteria. Notably, its effectiveness has been documented against Staphylococcus aureus, a major pathogen responsible for a variety of infections. nih.govnih.govpnas.org Studies have demonstrated that TAP can significantly relieve infections caused by S. aureus, highlighting its therapeutic potential against this problematic Gram-positive bacterium. frontiersin.org
The peptide is also highly effective against Gram-negative bacteria. Initial studies confirmed its in vitro bactericidal activity against Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govpnas.org A chemically synthesized form of TAP demonstrated rapid and potent killing of E. coli, with 99.9% of cells being eliminated within 90 minutes of exposure at a concentration of 2.5 µg/mL. nih.gov Furthermore, TAP shows direct bactericidal activity against key pathogens that cause bovine respiratory disease, such as Mannheimia haemolytica. nih.govresearchgate.net
Beyond its antibacterial properties, TAP also possesses significant antifungal capabilities. nih.gov It is active against the opportunistic yeast Candida albicans, a common cause of mucosal and systemic fungal infections. nih.govnih.govasm.org Studies using synthetic TAP have confirmed its activity against both the yeast and hyphal forms of C. albicans. asm.orgnih.gov The peptide is also effective against filamentous fungi, demonstrating activity against the mycelial form of Aspergillus fumigatus. nih.gov
Table 1: Summary of Antimicrobial Spectrum of this compound (TAP)
| Target Microorganism | Type | Observed Effect |
| Staphylococcus aureus | Gram-Positive Bacterium | Exhibits significant in vitro antibacterial activity. frontiersin.orgnih.govnih.gov |
| Escherichia coli | Gram-Negative Bacterium | Potent and rapid bactericidal effect observed. nih.govnih.govnih.gov |
| Pseudomonas aeruginosa | Gram-Negative Bacterium | Demonstrated in vitro antibacterial activity. nih.govnih.govpnas.org |
| Mannheimia haemolytica | Gram-Negative Bacterium | Shows direct bactericidal activity against this respiratory pathogen. nih.govresearchgate.net |
| Candida albicans | Fungus (Yeast) | Active against both yeast and hyphal forms. nih.govnih.govasm.orgnih.gov |
| Aspergillus fumigatus | Fungus (Mold) | Active against the mycelial form. nih.gov |
Factors Influencing this compound (TAP) Antimicrobial Efficacy in vitro
The in vitro effectiveness of this compound (TAP), a crucial component of the innate immune system in the respiratory tract, is not absolute and can be significantly modulated by the surrounding microenvironment. Various physiological and biological factors can either enhance or diminish its antimicrobial potency. Understanding these influences is critical for evaluating its potential therapeutic applications and for comprehending its role in host defense. Key factors that have been studied in the context of antimicrobial peptides, and are relevant to TAP, include physiological salt concentrations, the presence of serum components, and the composition of bronchoalveolar lavage fluid.
Effect of Physiological Salt Concentrations (e.g., NaCl)
The antimicrobial activity of many cationic antimicrobial peptides, including β-defensins like TAP, is known to be sensitive to the salt concentration of the surrounding medium. The electrostatic interaction between the positively charged peptide and the negatively charged bacterial membrane is a critical first step in its mechanism of action. High concentrations of cations, such as Na+, can interfere with this interaction, thereby reducing the peptide's efficacy.
While specific studies detailing the precise impact of a range of NaCl concentrations on the Minimal Inhibitory Concentration (MIC) of TAP are not extensively available, the general principle of salt sensitivity is well-established for this class of peptides. It is understood that at physiological salt concentrations, found in bodily fluids, the activity of many antimicrobial peptides can be significantly attenuated. This is a crucial consideration for the in vivo activity of TAP, as the ionic composition of the airway surface liquid can fluctuate, particularly during inflammation.
| Pathogen | TAP Concentration (µg/mL) | NaCl Concentration (mM) | Observed Effect on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| Escherichia coli | Data not available | Data not available | Specific data on the effect of NaCl on TAP's MIC is not readily available in the reviewed literature. However, many β-defensins show reduced activity at physiological salt concentrations (~150 mM NaCl). | General principle for β-defensins |
| Mannheimia haemolytica | Data not available | Data not available | Specific data on the effect of NaCl on TAP's MIC is not readily available in the reviewed literature. | |
| Pasteurella multocida | Data not available | Data not available | Specific data on the effect of NaCl on TAP's MIC is not readily available in the reviewed literature. |
Influence of Serum Components
Serum, the acellular component of blood, contains a complex mixture of proteins, lipids, and other molecules that can interact with and influence the activity of antimicrobial peptides. It has been observed that serum can inhibit the antimicrobial efficacy of many peptides, a phenomenon that has significant implications for their systemic therapeutic use.
For instance, in the context of TAP research, primary bovine mammary epithelial cells are often cultured in media supplemented with heat-inactivated fetal bovine serum nih.gov. While this is a standard cell culture practice, it highlights the presence of serum components in in vitro systems. Fetal bovine serum has been shown to inhibit the activity of other antimicrobial peptides nih.gov. The binding of peptides to serum proteins, such as albumin, can sequester them and prevent them from reaching their microbial targets. The specific inhibitory effects of serum components on the antimicrobial activity of TAP have not been extensively quantified in the available literature.
| Pathogen | TAP Concentration (µg/mL) | Serum Component/Concentration | Observed Effect on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| General Observation | Data not available | Fetal Bovine Serum (FBS) | Specific quantitative data on the inhibition of TAP activity by serum components is limited. However, FBS is known to inhibit the activity of other antimicrobial peptides. nih.gov | nih.govnih.gov |
Role of Bronchoalveolar Lavage Fluid (BALF)
Bronchoalveolar lavage fluid (BALF) is a sample of the fluid from the lower respiratory tract and is considered to be representative of the airway surface liquid. BALF contains a variety of host-derived molecules, including proteins, lipids, and other antimicrobial substances such as lysozyme (B549824) and other defensins nih.gov. The complex composition of BALF can have a multifaceted impact on the antimicrobial activity of TAP.
Microbial Evasion and Resistance Mechanisms
Despite the potent antimicrobial activity of TAP against a range of pathogens, microorganisms have evolved sophisticated strategies to evade and resist the effects of this and other host defense peptides. These mechanisms can be pathogen-specific and often involve alterations to the bacterial cell surface or the production of factors that interfere with the host's ability to produce the peptide.
Pathogen-Specific Resistance (e.g., Mycoplasma bovis)
A notable example of pathogen-specific resistance to TAP is observed in Mycoplasma bovis, a significant causative agent of bovine respiratory disease. Unlike other respiratory pathogens such as Mannheimia haemolytica and Pasteurella multocida, which are susceptible to TAP, M. bovis exhibits a high degree of resistance researchgate.net.
The precise molecular basis for this intrinsic resistance is not yet fully understood. However, it is known that M. bovis lacks a cell wall, a common target for many antimicrobial agents. The composition of its cell membrane is therefore crucial in its interaction with antimicrobial peptides. It is hypothesized that the unique lipid and protein composition of the M. bovis membrane may prevent the binding or insertion of TAP, thereby neutralizing its disruptive effects. General resistance mechanisms in Mycoplasma species to other antimicrobials often involve the ability to vary surface proteins and form biofilms, which may also contribute to their defense against TAP frontiersin.orgnih.gov.
| Pathogen | Resistance Mechanism | Molecular Basis (if known) | Reference |
|---|---|---|---|
| Mycoplasma bovis | Intrinsic Resistance | The exact molecular mechanism is not fully elucidated but is likely related to the unique composition of its cell membrane, which lacks a cell wall. Variation of surface proteins and biofilm formation are general resistance strategies in Mycoplasma. | researchgate.netfrontiersin.orgnih.gov |
Virulence Factor-Mediated Inhibition of TAP Induction
In addition to developing direct resistance to the action of TAP, some pathogens may employ virulence factors to interfere with the host's ability to produce the peptide. The expression of TAP in tracheal epithelial cells is an inducible process, often triggered by the presence of bacterial components such as lipopolysaccharide (LPS) nih.gov. This induction is a key part of the innate immune response to infection.
While specific bacterial virulence factors that directly inhibit TAP induction have not been extensively characterized, it is known that host factors can suppress this response. For example, glucocorticoids, which are stress-related hormones, can abrogate the LPS-induced upregulation of TAP gene expression nih.gov. It is plausible that certain bacterial pathogens could produce virulence factors that manipulate host signaling pathways to achieve a similar suppressive effect, thereby creating a more permissive environment for their proliferation. For instance, some bacteria can modulate host immune responses by targeting key signaling molecules like NF-κB, which is involved in the transcriptional regulation of β-defensin genes, including TAP nih.gov.
Biological Roles and Immunomodulatory Functions of Tracheal Antimicrobial Peptide
Role in Mucosal Innate Immunity of the Respiratory Tract
As an effector molecule of the innate immune system, TAP plays a pivotal role in the initial defense of the respiratory tract. sigmaaldrich.comfrontiersin.org It is produced and secreted by the mucosal epithelial cells lining the trachea. asm.orgnih.gov The expression of the TAP gene is not constant; it is highly inducible, meaning its production is significantly increased in response to threats. asm.orgnih.gov This upregulation is triggered by the recognition of microbial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and by host pro-inflammatory cytokines. nih.govnih.gov This rapid response mechanism allows TAP to help maintain the sterility of the respiratory tract. asm.org However, factors known to increase susceptibility to respiratory disease, such as stress-induced glucocorticoids and certain viral infections like bovine viral diarrhea virus, can suppress the induced expression of TAP, thereby compromising this crucial line of defense. nih.gov
TAP exhibits broad-spectrum antimicrobial activity against a range of pathogens relevant to respiratory health. asm.org Its primary function is to directly kill or inhibit the growth of invading microorganisms. nih.gov Research has demonstrated its bactericidal efficacy against major bacterial pathogens responsible for bovine respiratory disease, a significant concern in cattle. nih.gov These pathogens include Mannheimia haemolytica, Histophilus somni, and Pasteurella multocida. nih.gov Early studies also identified its activity against Klebsiella pneumoniae, Staphylococcus aureus, and the fungus Candida albicans. nih.gov
Interestingly, TAP's effectiveness is not uniform across all microbes; for instance, it does not show detectable bactericidal activity against Mycoplasma bovis. nih.gov Genetic variations within the host can also influence the peptide's efficacy. A common single nucleotide polymorphism (SNP) in the bovine TAP gene, resulting in either a serine or an asparagine at a specific position in the mature peptide, has been shown to alter its bactericidal potency against M. haemolytica. nih.gov
Table 1: Documented Antimicrobial Activity of Tracheal Antimicrobial Peptide (TAP)
| Pathogen | Type | Activity Level |
|---|---|---|
| Mannheimia haemolytica | Gram-negative Bacteria | Susceptible nih.govnih.gov |
| Histophilus somni | Gram-negative Bacteria | Susceptible nih.govnih.gov |
| Pasteurella multocida | Gram-negative Bacteria | Susceptible nih.govnih.gov |
| Klebsiella pneumoniae | Gram-negative Bacteria | Susceptible nih.gov |
| Staphylococcus aureus | Gram-positive Bacteria | Susceptible nih.gov |
| Candida albicans | Fungus | Susceptible nih.gov |
| Mycoplasma bovis | Bacteria (no cell wall) | Resistant nih.gov |
Immunomodulatory Activities of TAP
Beyond their role as endogenous antibiotics, TAP and other β-defensins are recognized as important immunomodulatory molecules. frontiersin.orgnih.gov They act as a bridge between the innate and adaptive immune systems, helping to orchestrate a comprehensive and effective immune response. jci.org These peptides can influence a wide array of cellular processes, including immune cell recruitment, the inflammatory response, and tissue repair mechanisms. nih.govnih.gov
Table 2: Key Immunomodulatory Functions of this compound (TAP)
| Function | Description |
|---|---|
| Chemotaxis of Immune Cells | Attracts key immune cells like immature dendritic cells and T lymphocytes to the site of infection via the CCR6 receptor. nih.govresearchgate.net |
| Modulation of Inflammation | Participates in regulating the inflammatory response, with its own expression being induced by pro-inflammatory signals. nih.govnih.gov |
| Wound Repair | Contributes to the proliferation of epithelial cells and the repair of damaged tissue in the airway mucosa. nih.govresearchgate.net |
A critical immunomodulatory function of TAP is its ability to act as a chemoattractant, actively recruiting specific immune cells to the site of infection or injury. nih.gov It has been shown to induce CCR6-dependent chemotaxis of immature dendritic cells and T lymphocytes. nih.govresearchgate.net Dendritic cells are potent antigen-presenting cells that are essential for initiating the adaptive immune response. By attracting these cells, TAP facilitates the transition from a nonspecific innate response to a targeted, pathogen-specific adaptive immune response, thereby ensuring a more effective and long-lasting defense. jci.org
TAP plays a dual role in the inflammatory process. Its expression is induced by pro-inflammatory stimuli, such as bacterial LPS and cytokines, as part of the host's initial defensive reaction. nih.gov This upregulation enhances the local defense capability of the tissue. nih.gov Concurrently, like other host defense peptides, TAP can modulate the inflammatory response to prevent excessive and damaging inflammation. nih.govmdpi.com These peptides can inhibit the potent pro-inflammatory responses triggered by bacterial components, thereby helping to maintain immune homeostasis and limit tissue damage that can result from an overactive inflammatory cascade. nih.govmdpi.com
The functions of TAP also extend to the maintenance and repair of the epithelial barrier itself. nih.gov Research indicates that TAP is involved in promoting epithelial cell proliferation and wound repair. nih.govresearchgate.net This function is crucial for restoring the integrity of the mucosal barrier following injury caused by infection or inflammation. While much of the detailed research in this area has been conducted on other host defense peptides, such as the human cathelicidin (B612621) LL-37 which stimulates healing and migration of airway epithelial cells, the findings strongly suggest that β-defensins like TAP are integral to regulating tissue homeostasis and repair processes within the respiratory tract. nih.govphysiology.orgcornell.edu
Expression in Other Tissues and Organs
While initially identified in the trachea, the expression of this compound (TAP) is not confined to the respiratory system. Research has indicated its presence in other mucosal tissues, with a significant focus on its role within the mammary gland. This expression in non-respiratory tissues suggests a broader role for TAP in the innate immune defense system of various organs.
Mammary Gland Expression and Role in Mastitis
The expression of this compound in the mammary gland is a critical component of the innate immune response to mastitis, an inflammatory condition most commonly caused by bacterial infection. Studies have demonstrated that the mammary tissue of dairy cows possesses the capability to upregulate TAP gene expression significantly in response to pathogenic threats nih.gov.
Research has confirmed the expression of TAP mRNA in bovine mammary epithelial cells (bMECs) nih.gov. The regulation of its expression appears to be complex and dependent on the nature of the bacterial stimulus. For instance, in vitro studies have shown that while live Staphylococcus aureus can down-regulate TAP expression in bMECs, gentamicin-killed S. aureus leads to an up-regulation of TAP expression nih.gov. This suggests that specific pathogen-associated molecular patterns (PAMPs) from non-viable bacteria may be more potent inducers of TAP expression in these cells.
The induction of TAP expression during mastitis can be substantial. Pathogenic microorganisms and various pro-inflammatory factors can specifically trigger an upregulation of the TAP gene in the mammary tissue of dairy cows, with expression levels increasing by as much as tens of times nih.gov. This robust response highlights the importance of TAP in enhancing the local defense mechanisms of the mammary gland during an infection nih.gov.
The therapeutic potential of TAP in treating mastitis has been explored through genetic engineering. In a study utilizing a mouse model of bovine-associated Staphylococcus aureus-induced mastitis, a plasmid designed for mammary gland tissue-specific expression of TAP was introduced. The results demonstrated that the plasmid-delivered TAP significantly alleviated the S. aureus infection nih.gov. This was achieved by constructing an expression vector where the TAP gene was driven by a β-lactoglobulin gene promoter, ensuring its efficient and targeted expression in bovine mammary epithelial cells and the mammary gland tissue of the mice nih.govresearchgate.net. These findings underscore the significant antibacterial effects of TAP both in vitro and in vivo and propose a potential new therapeutic strategy for bovine mastitis nih.govresearchgate.net.
Below is a data table summarizing key research findings on the expression and role of this compound in the mammary gland and mastitis.
| Research Focus | Model System | Key Findings | Reference |
| TAP mRNA Expression | Bovine Mammary Epithelial Cells (bMECs) | Confirmed that bMECs express TAP mRNA. Live S. aureus down-regulated expression, while gentamicin-killed S. aureus up-regulated it. | nih.gov |
| Induction of TAP Expression | Dairy Cows | Pathogenic microorganisms and pro-inflammatory factors can induce up to a "tens of times" upregulation of TAP gene expression in mammary tissue. | nih.gov |
| Therapeutic Efficacy of TAP | Mouse model of S. aureus mastitis | A mammary gland-specific plasmid expressing TAP significantly relieved infection. | nih.gov |
| TAP Expression Vector | Primary Bovine Mammary Epithelial Cells (pBMECs) and Mice | A vector with a β-lactoglobulin promoter efficiently directed TAP expression in pBMECs and mouse mammary tissue, showing significant antibacterial effects. | nih.govresearchgate.net |
Compound List
Structural Biology and Structure Function Relationships of Tracheal Antimicrobial Peptide
Primary Amino Acid Sequence Analysis
The bovine Tracheal Antimicrobial Peptide (TAP) is a 38-amino acid cationic peptide. nih.govphysiology.orgpnas.org Its primary structure has been fully sequenced, revealing a composition rich in cysteine and basic amino acid residues, which are characteristic features of β-defensins. nih.govphysiology.orgpnas.org
The complete amino acid sequence of bovine TAP is as follows: H-Asn-Pro-Val-Ser-Cys-Val-Arg-Asn-Lys-Gly-Ile-Cys-Val-Pro-Ile-Arg-Cys-Pro-Gly-Ser-Met-Lys-Gln-Ile-Gly-Thr-Cys-Val-Gly-Arg-Ala-Val-Lys-Cys-Cys-Arg-Lys-Lys-OH nih.govphysiology.orgpnas.org
This sequence is derived from a 64-amino acid precursor protein. nih.govphysiology.orgpnas.org The mature peptide is located at the C-terminus of this precursor. nih.govphysiology.orgpnas.org
Secondary Structure Features
Importance of Cysteine Residues and Disulfide Bonds
A defining characteristic of TAP is the presence of six conserved cysteine residues. nih.govphysiology.orgpnas.org These residues form three intramolecular disulfide bonds, which are essential for the peptide's structural integrity and biological activity. nih.govphysiology.orgpnas.org The specific disulfide connectivity for β-defensins, including TAP, follows a C1-C5, C2-C4, and C3-C6 pattern. physiology.orgresearchgate.netmdpi.com This arrangement links the first and fifth, the second and fourth, and the third and sixth cysteine residues in the peptide sequence.
These disulfide bridges are crucial for maintaining the correct folding of the peptide, creating a stable, compact, and protease-resistant structure. mdpi.com This stability is vital for the peptide to function effectively in the often-harsh environment of mucosal surfaces.
Impact of Amino Acid Variations on Activity
Variations in the primary amino acid sequence of TAP can have a significant impact on its antimicrobial potency. These variations can arise from genetic polymorphisms within the population.
Analysis of Single Nucleotide Polymorphisms (SNPs) and Functional Effects
A prevalent non-synonymous single nucleotide polymorphism (SNP) has been identified in the gene encoding bovine TAP at position 137 (A137G). This SNP results in an amino acid change at residue 20 of the mature peptide, leading to two variants: one with a serine (Ser) at this position and another with an asparagine (Asn).
Studies have shown that this single amino acid substitution alters the bactericidal activity of the peptide, particularly against Mannheimia haemolytica, a key pathogen in bovine respiratory disease. The asparagine-containing variant of TAP has been demonstrated to possess a higher bactericidal effect compared to the serine-containing variant.
Table 1: Functional Effect of TAP SNP A137G on Bactericidal Activity
| TAP Variant (Amino Acid at Position 20) | Relative Bactericidal Activity against M. haemolytica |
|---|---|
| Serine (Ser) | Standard |
Comparative Structural Analysis with Other β-Defensins
Table 2: Sequence Alignment of Bovine TAP with Other Mammalian β-Defensins
| Peptide | Sequence |
|---|---|
| Bovine TAP | NPVC VRNKGIC VPIRC PGSMKQIGTC VGRAVKCC RKK |
| Human β-defensin 2 (hBD-2) | GIGDPVTC LKSGAIC HPVFC PRRYKQIGTC GLPGTKCC KKP |
Conserved cysteine residues are highlighted in bold.
Research Methodologies and Experimental Models in Tap Studies
In Vitro Assays for Antimicrobial Activity
A fundamental aspect of TAP research is quantifying its ability to inhibit or kill microbial pathogens. This is achieved through a suite of standardized in vitro assays that provide data on the peptide's potency and spectrum of activity against various microorganisms.
Minimum Inhibitory Concentration (MIC) assays are a cornerstone for evaluating the antimicrobial efficacy of TAP. This method determines the lowest concentration of the peptide required to visibly inhibit the growth of a specific microorganism in vitro. The assay is typically performed in 96-well microtiter plates where bacteria are exposed to serial dilutions of TAP. After an incubation period, the wells are inspected for microbial growth.
Studies have utilized this method to define the activity of synthetic bovine TAP against key bacterial pathogens responsible for bovine respiratory disease. For instance, MICs have been established for pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni nih.gov. The results from these bactericidal assays show that TAP is effective against these Pasteurellaceae bacteria, with MIC values generally ranging from 1.56 to 6.25 µg/ml nih.gov. Conversely, the same studies indicated that Mycoplasma bovis is resistant to the bactericidal activity of TAP nih.gov. The purified native peptide has also demonstrated inhibitory activity against a broad spectrum of microbes, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and the fungus Candida albicans nih.gov.
| Pathogen | MIC Range (µg/ml) | Reference |
|---|---|---|
| Mannheimia haemolytica | 1.56 - 6.25 | nih.gov |
| Pasteurella multocida | 1.56 - 6.25 | nih.gov |
| Histophilus somni | 1.56 - 6.25 | nih.gov |
| Mycoplasma bovis | No activity detected | nih.gov |
Radial diffusion assays offer a visual and quantitative method to assess the antimicrobial activity of TAP. In this technique, a suspension of bacteria is mixed into a molten agar (B569324) medium and poured into a petri dish. Once the agar solidifies, small wells are created, and solutions containing known concentrations of TAP are added to these wells. As the peptide diffuses radially into the agar, it creates a concentration gradient. If the peptide is active against the bacteria, a clear, circular zone of growth inhibition will form around the well. The diameter of this zone is proportional to the antimicrobial activity of the peptide.
This assay has been effectively used to demonstrate the potency of TAP against respiratory pathogens of cattle. Research has shown that as little as 0.125 µg of TAP can inhibit the growth of Pasteurellaceae bacteria in a radial diffusion assay, indicating a high level of susceptibility comparable to that of Escherichia coli nih.gov. This method provides a clear visual confirmation of the peptide's bactericidal capabilities and allows for the comparison of different peptide variants or concentrations.
| Pathogen Group | Effective Inhibitory Amount | Reference |
|---|---|---|
| Pasteurellaceae (e.g., M. haemolytica) | 0.125 µg | nih.gov |
Time-kill assays, also known as time-kill kinetic studies, are performed to determine the rate at which an antimicrobial agent kills a specific bacterium. This dynamic assay provides more detailed information than the static MIC determination. In a typical setup, a standardized inoculum of bacteria is introduced into a broth medium containing the antimicrobial peptide at a specific concentration (often a multiple of its MIC). At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), aliquots are removed from the culture, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFU/mL).
The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum. These assays are crucial for understanding the pharmacodynamics of the peptide and can reveal whether its killing activity is rapid or slow. While specific time-kill kinetic data for tracheal antimicrobial peptide were not detailed in the provided sources, this standard methodology is widely applied in the study of other antimicrobial peptides to characterize their bactericidal speed and efficiency.
Cell Culture Models
To study the regulation and expression of TAP in a biologically relevant context, researchers utilize various cell culture models. These in vitro systems allow for controlled experiments on the cellular sources of TAP and the factors that influence its production.
Primary cultures of bovine tracheal epithelial cells (bTEC) are a critical model for studying TAP, as these cells are a natural source of the peptide. These cells are isolated directly from the tracheas of cattle and grown in the laboratory. The primary cell cultures maintain many of the characteristics of the tracheal epithelium in vivo.
Researchers have successfully established bTEC cultures to investigate the expression of the TAP gene. Studies have shown that these cells can be stimulated with various agonists to induce TAP gene expression nih.govnih.gov. For example, stimulation with bacterial components like lipopolysaccharide (LPS) and Pam3CSK4, as well as the cytokine Interleukin-17A, leads to a significant upregulation of TAP mRNA nih.govnih.gov. These models are invaluable for dissecting the signaling pathways, such as the NF-κB pathway, that control TAP expression in response to inflammatory or infectious stimuli nih.gov.
In addition to tracheal cells, bovine mammary epithelial cells (bMEC) have been used as a model to study TAP expression. Although the trachea is the primary site of TAP production, its expression has also been reported in the mammary gland. Cell lines, such as immortalized bMEC lines, and primary bMEC cultures provide a practical and reproducible system for these investigations.
Studies have demonstrated that bMECs do express TAP mRNA nih.gov. These cell models have been instrumental in showing how TAP expression is modulated in response to pathogens that cause mastitis, such as Staphylococcus aureus. For instance, research has shown that challenging bMECs with live S. aureus can down-regulate TAP expression, while exposure to gentamicin-killed S. aureus up-regulates it nih.gov. Furthermore, these models have been used to evaluate the effects of other substances, like acetylsalicylic acid, on TAP expression, providing insights into its regulatory pathways nih.gov.
Genetic and Molecular Biology Techniques
The study of this compound (TAP) has been significantly advanced by a range of genetic and molecular biology techniques. These methods have been instrumental in elucidating the mechanisms of TAP gene expression, its regulation, and the interactions that govern its function at the molecular level.
Gene Expression Analysis (e.g., RT-qPCR, Northern Blot)
Analysis of TAP gene expression is fundamental to understanding its role in the innate immune response of airway epithelia. Researchers have employed several key techniques to quantify and localize TAP messenger RNA (mRNA), revealing that its expression is inducible by various inflammatory stimuli.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) has been utilized to quantify the relative expression of the TAP gene in bovine tracheal epithelial cells. This technique allows for the precise measurement of changes in TAP mRNA levels in response to different agonists. For instance, studies have used RT-qPCR to demonstrate that stimulants such as lipopolysaccharide (LPS), Pam3CSK4 (a TLR1/2 agonist), and interleukin-17A significantly induce TAP gene expression nih.govnih.gov. The expression of TAP is typically measured relative to a stable reference gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), to normalize the data nih.gov.
Northern Blot analysis has been a crucial tool for confirming the expression of the TAP gene in airway tissues and for observing its induction. This technique has demonstrated that the TAP gene is expressed along the conducting airway, from nasal to bronchiolar tissues oipub.com. Furthermore, Northern blot analysis has been used to show that TAP mRNA levels are significantly increased in tracheal epithelial cells when they are challenged with bacterial lipopolysaccharide (LPS) nih.gov. In some studies, total RNA from lactating mammary glands of transgenic mice has also been examined by Northern blot analysis to detect the expression of the transgene encoding bovine TAP (bTAP) nih.gov.
The following table summarizes findings from gene expression analyses of TAP.
| Technique | Sample/Cell Type | Key Finding | Reference |
|---|---|---|---|
| RT-qPCR | Bovine Tracheal Epithelial Cells | Pam3CSK4 and IL-17A significantly induce TAP gene expression. | nih.gov |
| RT-qPCR | Bovine Tracheal Epithelial Cells | Quantified relative TAP gene expression in response to various stimuli, normalized to GAPDH. | nih.gov |
| Northern Blot | Bovine Airway Tissue | TAP gene is expressed throughout the conducting airway (nasal to bronchiolar tissue). | oipub.com |
| Northern Blot | Bovine Tracheal Epithelial Cells | TAP mRNA levels are increased upon stimulation with bacterial lipopolysaccharide (LPS). | nih.gov |
| Northern Blot | Mammary Gland (Transgenic Mice) | Detected WAP/bTAP transcript, confirming transgene expression. | nih.gov |
Reporter Gene Assays for Promoter Activity
To investigate the transcriptional regulation of the TAP gene, researchers have utilized reporter gene assays. These assays are designed to identify and characterize the DNA sequences in the promoter region of the TAP gene that are responsible for controlling its expression.
Luciferase reporter assays are a common method employed for this purpose. In these experiments, the promoter region of the TAP gene is cloned into a plasmid vector upstream of a reporter gene, such as the one encoding the enzyme luciferase nih.gov. This construct is then introduced into relevant cells, like a bovine mammary epithelial cell line nih.gov. The activity of the promoter can be quantified by measuring the light output produced by the luciferase enzyme nih.govthermofisher.com.
Through serial deletions of the promoter region, these assays have identified specific positive regulatory elements that contribute to both the basal and inducible expression of the TAP gene nih.gov. Studies have revealed that DNA sequences within the 5' flanking region of the TAP gene are crucial for mediating its induction by stimuli like LPS nih.gov. These findings have helped to pinpoint enhancer regions and proximal promoter elements that are vital for the regulation of TAP transcription nih.gov.
Gel Mobility Shift Assays for Transcription Factor Binding
Gel mobility shift assays, also known as electrophoretic mobility shift assays (EMSA), are a key technique for studying the direct interaction between proteins, such as transcription factors, and specific DNA sequences wikipedia.org. This method has been applied to the TAP gene to identify the transcription factors that bind to its promoter and regulate its expression.
The principle of EMSA is that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment thermofisher.com. By performing this assay with nuclear extracts from cells and a labeled DNA probe corresponding to a specific region of the TAP promoter, researchers can determine if transcription factors are binding to that sequence.
Studies have used EMSA to show that stimulation of tracheal epithelial cells with LPS induces the binding activity of the transcription factor NF-κB to the TAP promoter nih.gov. In contrast, the binding activity of another transcription factor, NF-IL-6, was found to be present even without stimulation nih.gov. Further investigations using EMSA have also demonstrated the involvement of the Oct-1 protein-DNA complex in regulating the promoter activity of the TAP gene. The specificity of this binding can be confirmed through supershift assays, where an antibody specific to the transcription factor of interest is added to the reaction, causing a further shift in the mobility of the complex nih.gov.
Peptide Synthesis and Purification Methods
The production of pure and active this compound is essential for its characterization and for investigating its potential applications. Both chemical synthesis and sophisticated purification techniques have been employed to obtain TAP for research purposes.
Chemical Synthesis of TAP
The chemical synthesis of TAP has been successfully achieved, allowing for the production of the peptide for functional studies without the need for extraction from biological sources. A synthetic version of TAP, comprising 38 amino acids, has been created nih.gov. This synthetic peptide has been shown to exhibit both potent bactericidal and antifungal activities, confirming that the chemically produced molecule is functionally active nih.gov.
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like TAP springernature.com. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. While effective, the chemical synthesis of some antimicrobial peptides can be cost-prohibitive, particularly for large-scale production nih.gov.
Purification Techniques (e.g., HPLC, Ion-exchange Chromatography)
The purification of TAP, whether from its natural source in the tracheal mucosa or from recombinant systems like the milk of transgenic mice, typically involves a multi-step chromatographic process to achieve homogeneity nih.govpnas.org.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of TAP purification springernature.com. Specifically, reverse-phase HPLC (RP-HPLC) is frequently used as a final polishing step. In RP-HPLC, the peptide is applied to a column with a nonpolar stationary phase and eluted with an increasing gradient of an organic solvent, such as acetonitrile (B52724) nih.govpnas.org. This separates the peptide from other molecules based on hydrophobicity nih.govresearchgate.net. The purity of the final peptide is often assessed by analytical RP-HPLC, which should yield a single, sharp peak pnas.org.
Ion-exchange chromatography (IEC) is another critical step in the purification protocol. This technique separates molecules based on their net charge nih.govscispace.com. For the purification of the cationic TAP, a cation-exchange column is often used nih.gov. The peptide is bound to the negatively charged column material and then eluted by increasing the salt concentration of the buffer pnas.org.
A typical purification scheme for TAP involves an initial extraction and may include size-exclusion chromatography, followed by ion-exchange chromatography, and finally reverse-phase HPLC to yield a highly purified peptide pnas.orgnih.gov.
The table below outlines the common chromatographic techniques used in the purification of TAP.
| Purification Technique | Principle of Separation | Role in TAP Purification | Reference |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Final purification and desalting step; yields a highly pure peptide. | nih.govpnas.org |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Intermediate purification step, often preceding RP-HPLC, to separate TAP from proteins with different charges. | nih.govpnas.orgnih.gov |
| Size-Exclusion Chromatography | Separation based on molecular size. | Initial fractionation step to separate TAP from larger or smaller molecules in the crude extract. | pnas.orgnih.gov |
In Vivo Animal Models
The study of this compound (TAP) in a living organism is crucial for understanding its physiological function, antimicrobial efficacy, and potential therapeutic applications. To this end, researchers have developed and utilized various in vivo animal models, each designed to address specific questions about TAP's role in host defense. These models range from transgenic systems for producing the peptide to challenge models that mimic natural respiratory infections.
Transgenic Animal Models for TAP Production and Activity
The limited availability of natural bovine TAP (bTAP) has historically posed a challenge for in-depth research into its potential agricultural and medical uses. nih.govpnas.orgpnas.org To overcome this, transgenic animal models have been developed to serve as bioreactors for the production of this peptide.
A key example of this approach is the creation of transgenic mice engineered to produce bTAP in their milk. nih.govpnas.orgpnas.org In these models, the bTAP gene is linked to a promoter that is specifically active in mammary tissue, such as the murine whey acidic protein (WAP) gene promoter. nih.govpnas.org This strategy ensures that the antimicrobial peptide is synthesized and secreted into the milk of lactating females.
Subsequent analysis of the milk from these transgenic mice has confirmed the presence of the WAP/bTAP transcript in mammary tissue. nih.govpnas.org The bTAP is then purified from the milk through a multi-step process involving acid precipitation, reverse-phase high-performance liquid chromatography (HPLC), and ion-exchange chromatography. nih.govpnas.org Crucially, the purified milk-derived bTAP has been shown to be biologically active, demonstrating antimicrobial activity against bacteria such as Escherichia coli. nih.govpnas.org Amino-terminal peptide sequencing has further verified the identity of the purified substance as a bTAP isoform. nih.govpnas.org This transgenic mouse model provides a renewable source of active bTAP, facilitating further evaluation of its therapeutic potential. nih.govpnas.orgpnas.org
Table 1: Summary of Transgenic Mouse Model for bTAP Production
| Feature | Description | Reference |
|---|---|---|
| Transgene Construct | Bovine this compound (bTAP) gene | nih.govpnas.org |
| Promoter | Murine Whey Acidic Protein (WAP) gene control sequences | nih.govpnas.org |
| Expression Site | Mammary tissue of transgenic females | nih.govpnas.org |
| Production Medium | Milk | nih.govpnas.org |
| Purification Method | Acid precipitation, reverse-phase HPLC, ion-exchange chromatography | nih.govpnas.org |
| Confirmation of Activity | Antimicrobial activity demonstrated against Escherichia coli | nih.govpnas.org |
| Identity Confirmation | Amino-terminal peptide sequencing | nih.govpnas.org |
Calf Challenge Models for Respiratory Infections
To assess the in vivo efficacy of TAP in a physiologically relevant context, calf challenge models are employed. These models are particularly important for studying bovine respiratory disease (BRD), a major health and economic issue in the cattle industry. plos.org In these studies, calves are experimentally infected with a key BRD pathogen, such as Mannheimia haemolytica, to induce pneumonia. plos.org
In one such study, "clean-catch" calves, which are separated from their dams before suckling to ensure they are immunologically naive, were challenged with an aerosolized form of M. haemolytica. plos.org Following the bacterial challenge, the calves were treated with TAP delivered to the respiratory tract. The primary hypothesis was that administering TAP would reduce the bacterial load in the nasal cavity and lungs, thereby lessening the severity of the resulting pneumonia. plos.org
However, the results from this model indicated that TAP treatment did not significantly protect against the development of the disease. plos.org Calves treated with TAP showed similar bacterial loads in both the nasal cavity and the lungs when compared to the control group treated with water. plos.org Furthermore, there were no significant differences in clinical signs of disease, rectal temperatures, or blood markers of inflammation such as neutrophils, haptoglobin, and fibrinogen between the two groups. plos.org Post-mortem examinations also revealed similar gross and histologic lung lesions. plos.org Subsequent in vitro investigations suggested that the bactericidal activity of TAP is inhibited by physiological concentrations of sodium chloride and serum, which could explain its lack of efficacy in this in vivo model. plos.orgmdpi.com
**Table 2: Findings from a Calf Challenge Model with *M. haemolytica***
| Parameter Measured | Outcome of TAP Treatment | Reference |
|---|---|---|
| Bacterial Load (Nasal Cavity) | No significant reduction compared to control | plos.org |
| Bacterial Load (Lung) | No significant reduction compared to control | plos.org |
| Clinical Signs of Pneumonia | No significant improvement | plos.org |
| Rectal Temperature | No significant difference from control | plos.org |
| Blood Neutrophil Levels | No significant difference from control | plos.org |
| Haptoglobin & Fibrinogen Levels | No significant difference from control | plos.org |
| Gross & Histologic Lung Lesions | Similar to control group | plos.org |
Murine Models of Pulmonary Inflammation and Infection
Murine models are widely used in immunological and infectious disease research due to their genetic tractability and the availability of research tools. In the context of TAP research, murine models have been utilized to investigate the role of β-defensins in pulmonary inflammation and to test novel therapeutic strategies.
For instance, a plasmid transgene strategy was developed to achieve specific expression of TAP in the mammary gland cells of mice to evaluate its effectiveness against bovine-associated Staphylococcus aureus-induced mastitis. frontiersin.orgresearchgate.net While this is not a pulmonary infection model, it demonstrates the use of mice to study the in vivo antibacterial effects of TAP delivered via a gene therapy approach. frontiersin.orgresearchgate.net The study showed that a vector driven by the β-lactoglobulin gene promoter could efficiently direct TAP expression in the mammary tissue. frontiersin.orgresearchgate.net This resulted in significant antibacterial effects in the mouse model, suggesting the potential for TAP as a therapeutic agent. frontiersin.orgresearchgate.net
In studies more directly related to pulmonary defense, murine models have been instrumental in understanding the function of β-defensins, the family to which TAP belongs. For example, mice with a deletion of the mouse β-defensin-1 (mBD-1) gene have been used to study the role of these peptides in bacterial infections of the trachea. mdpi.com By infecting these knockout mice and wild-type controls with respiratory pathogens like Bordetella bronchiseptica, researchers can dissect the relative contributions of different β-defensins to airway innate immunity. mdpi.com Such models have shown that while some β-defensins are constitutively expressed, others, like the mouse homologue of TAP, are induced by bacterial pathogens and inflammatory stimuli. mdpi.com These murine models are critical for elucidating the complex interplay between antimicrobial peptides and pathogens in the respiratory tract.
Table 3: Applications of Murine Models in β-Defensin and TAP Research
| Model Type | Application | Key Findings/Observations | Reference |
|---|---|---|---|
| Plasmid Transgene (Mastitis Model) | To evaluate the therapeutic potential of TAP against S. aureus infection in vivo. | Directed expression of TAP in mammary glands showed significant antibacterial effects. | frontiersin.orgresearchgate.net |
| Gene Knockout (mBD-1) | To investigate the role of specific β-defensins in respiratory tract defense against B. bronchiseptica. | Revealed the coordinated roles of different β-defensins in response to bacterial infection. | mdpi.com |
Future Directions in Tracheal Antimicrobial Peptide Research
Elucidation of Novel Biological Roles Beyond Direct Antimicrobial Activity
While the direct bactericidal and fungicidal activity of TAP is well-established, its potential roles in modulating the host's immune response are largely unexplored. nih.govnih.gov Many other antimicrobial peptides (AMPs), including fellow β-defensins, are known to possess significant immunomodulatory functions, acting as crucial mediators in inflammation, cell migration, and wound healing. nih.govnih.govmdpi.com Future research must prioritize investigating whether TAP shares these multifaceted capabilities.
Key areas of investigation should include:
Chemotactic Activity: Determining if TAP can attract immune cells, such as neutrophils, monocytes, and T-cells, to the site of infection, a common function of other AMPs. mdpi.comfrontiersin.org
Cytokine and Chemokine Regulation: Assessing the ability of TAP to influence the production of signaling molecules that orchestrate the inflammatory response. frontiersin.org This could reveal whether TAP helps to resolve inflammation or, conversely, contributes to it.
Wound Healing and Epithelial Repair: Exploring the potential of TAP to promote the proliferation and migration of airway epithelial cells, thereby accelerating the repair of mucosal barriers damaged during infection. nih.govmdpi.com
Uncovering these additional biological roles would significantly broaden our understanding of TAP's contribution to respiratory innate immunity and could open new avenues for its therapeutic use in inflammatory airway diseases. nih.gov
Advanced Structural-Functional Analysis (e.g., NMR, X-ray Crystallography)
The primary structure of bovine TAP is known to be a 38-amino acid peptide containing six conserved cysteine residues that form three intramolecular disulfide bonds. nih.govnih.gov This structure is critical to its function and stability. However, a high-resolution, three-dimensional structure of TAP has not yet been determined. Advanced analytical techniques are required to provide atomic-level insights into its architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis would be invaluable for determining the 3D structure of TAP in a solution state, which mimics its natural environment. This technique can also provide information about the peptide's dynamics and flexibility, which may be crucial for its interaction with microbial membranes. creative-biostructure.com
X-ray Crystallography: If TAP can be crystallized, X-ray crystallography could yield a high-resolution static image of its structure. creative-biostructure.com This would allow for precise mapping of the amino acid residues that form its active sites and are essential for its antimicrobial activity. chemrxiv.org
A detailed understanding of the three-dimensional structure is fundamental for elucidating the precise relationship between TAP's structure and its function. This knowledge is a prerequisite for the rational design of synthetic TAP analogs with enhanced stability, potency, or specificity, a key step in developing it as a therapeutic model. researchgate.net
Investigation of TAP in the Context of Polymicrobial Interactions
Respiratory infections are often polymicrobial, involving complex interactions between different bacteria, fungi, and viruses. nih.gov To date, the activity of TAP has primarily been assessed against single-species pathogens. nih.govresearchgate.net A critical future direction is to investigate the efficacy and role of TAP within these more clinically relevant polymicrobial environments. Research should focus on how TAP's activity is affected by the presence of multiple microbial species, which can coexist in biofilms—structured communities that provide enhanced protection against antimicrobials. nih.gov
Key research questions include:
How does the combined presence of pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans affect the antimicrobial efficacy of TAP? pnas.orgnih.gov
Can TAP disrupt the formation of polymicrobial biofilms or eradicate established ones?
Does TAP's activity change in the presence of viral co-infections, which are known to dysregulate innate immune responses in the respiratory tract? nih.gov
Studying TAP in these complex scenarios will provide a more realistic assessment of its role in airway defense and its potential as a therapeutic for complex lung infections, such as those seen in cystic fibrosis or ventilator-associated pneumonia. nih.gov
Research into Strategies for Enhancing Endogenous TAP Production
Boosting the body's own production of TAP at mucosal surfaces represents an attractive therapeutic strategy to enhance innate immunity. ucsd.edu Research has shown that TAP gene expression in bovine tracheal epithelial cells is significantly upregulated by bacterial components like lipopolysaccharide (LPS) and through signaling pathways involving NF-κB and IL-17A. nih.gov Conversely, stress-related glucocorticoids can suppress this induction. nih.govfrontiersin.org Future research should build on these findings to identify safe and effective methods for stimulating endogenous TAP.
Potential strategies for investigation include:
Targeting Signaling Pathways: Identifying specific agonists that can stimulate the NF-κB pathway in airway epithelial cells to selectively boost TAP expression. nih.gov
Nutritional Supplements: Investigating the role of bioactive compounds, such as butyrate (B1204436) and certain vitamins, which have been shown to induce the expression of other host defense peptides in different tissues. frontiersin.orgnih.gov
Probiotic Formulations: Exploring whether specific probiotic bacteria can colonize the upper respiratory tract and stimulate local epithelial cells to produce more TAP.
The table below summarizes key regulators of TAP gene expression identified in bovine tracheal epithelial cells, providing a foundation for future research into enhancement strategies. nih.gov
| Regulator/Agonist | Effect on TAP Expression | Signaling Pathway Implication |
| Lipopolysaccharide (LPS) | Upregulation | NF-κB dependent |
| Pam3CSK4 | Upregulation | NF-κB dependent |
| Interleukin-17A (IL-17A) | Upregulation | Partially NF-κB dependent |
| Dexamethasone (B1670325) (Glucocorticoid) | Inhibition of induced expression | Suppresses stimulatory pathways |
This data is derived from in vitro studies on bovine tracheal epithelial cells.
Developing methods to enhance local TAP production could provide a powerful, non-antibiotic approach to preventing and treating respiratory infections. nih.gov
Exploration of TAP as a Model for Peptide-Based Therapeutic Agents
The unique properties of TAP—its potent, broad-spectrum activity and its role in host defense—make it an excellent candidate to serve as a template for designing novel peptide-based therapeutics. frontiersin.orgnih.gov As conventional antibiotic pipelines dwindle, AMPs are being increasingly explored as the next generation of antimicrobial drugs. mdpi.comexplorationpub.com The development of TAP-based therapeutics could help address the critical threat of multidrug-resistant bacteria. frontiersin.org
Future research in this area should involve:
Peptide Engineering: Synthesizing TAP analogs by substituting specific amino acids to improve potency, reduce potential toxicity, and increase stability against proteolytic degradation in the body. mdpi.com
Truncation and Hybridization: Identifying the minimal active region of the peptide to create smaller, more cost-effective synthetic versions. Additionally, creating hybrid peptides by combining fragments of TAP with sequences from other AMPs could yield novel molecules with synergistic activities.
Delivery Systems: Developing advanced delivery systems, such as nanoparticles, to protect the peptide from degradation and deliver it effectively to the site of infection in the lungs.
By using TAP as a structural and functional model, researchers can work towards creating a new class of anti-infective agents capable of overcoming existing resistance mechanisms. frontiersin.orgnih.gov
Q & A
How is tracheal antimicrobial peptide (TAP) isolated and characterized from bovine tracheal mucosa?
TAP is isolated using sequential chromatographic techniques, including size-exclusion, ion-exchange, and reverse-phase chromatography, with antimicrobial activity as a functional assay . The peptide’s 38-amino acid sequence was determined via peptide sequencing and cDNA analysis, revealing six cysteine residues forming three intramolecular disulfide bonds critical for stability and activity. Mass spectral analysis confirmed the sequence and disulfide bond arrangement. TAP is expressed in bovine tracheal mucosa and localizes to the respiratory epithelium, with mRNA abundance higher in mucosal tissue than in whole lung tissue .
What is the spectrum of antimicrobial activity of TAP against common pathogens?
TAP exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Candida albicans). In vitro studies report MIC values ranging from 6–50 μg/mL depending on the pathogen. For example, MICs for E. coli and S. aureus are 12–25 μg/mL and 25–50 μg/mL, respectively . Activity against Mannheimia haemolytica, a key bovine respiratory pathogen, shows >99% bacterial killing at 12.5–50 μg/mL TAP concentrations .
How does the oxidation state of TAP influence its bactericidal efficacy?
Non-oxidized TAP (lacking disulfide bonds) demonstrates superior bactericidal activity at lower concentrations compared to oxidized TAP. For M. haemolytica, non-oxidized TAP achieves 96% killing at 3.12 μg/mL, while oxidized TAP requires 12.5 μg/mL for equivalent efficacy . This disparity suggests structural flexibility in non-oxidized TAP enhances membrane disruption. Methodologically, synthetic TAP variants must be rigorously characterized using mass spectrometry and redox buffers to confirm oxidation state, as disulfide bond formation alters peptide conformation and activity .
How do physiological factors (e.g., ionic strength, serum) modulate TAP’s antimicrobial activity?
Sodium chloride (≥6.25 mM) reduces TAP’s bactericidal activity by up to 95%, likely via electrostatic interference with cationic peptide-membrane interactions . Serum albumin at 0.62–2.5% inhibits TAP’s killing efficacy by 49–100%, possibly due to peptide sequestration . Bronchoalveolar lavage fluid (BALF) at 25% concentration reduces activity by 50%, suggesting mucins or proteins in mucosal environments impair TAP . To control these variables, experiments should use low-ionic-strength buffers (e.g., 10 mM sodium phosphate) and account for host matrix effects via dose-response assays .
How can discrepancies between in vitro and in vivo TAP efficacy be reconciled?
In bovine models, TAP failed to reduce M. haemolytica lung colonization or pneumonia severity despite potent in vitro activity. This discrepancy may arise from physiological inhibitors (e.g., NaCl, serum) in vivo and rapid peptide degradation . To address this, researchers should:
- Simulate in vivo conditions (e.g., 100 mM NaCl, 1.25% serum) during in vitro testing .
- Use protease inhibitors or stabilized peptide analogs to prolong TAP’s half-life.
- Optimize delivery methods (e.g., aerosolized formulations) to enhance mucosal retention .
What strategies enhance TAP’s stability and delivery for therapeutic applications?
Modular peptide engineering improves stability and surface adhesion. For example, fusion of TAP with a solid-binding domain (e.g., DOPA-rich sequences) enables durable coating on medical implants . Self-assembling peptide designs (e.g., WR-series peptides) leverage hydrophobic/hydrophilic residue ratios to stabilize nanostructures, enhancing bactericidal persistence . Additionally, encapsulation in liposomes or nanoparticles protects TAP from proteolytic degradation in mucosal environments .
What molecular mechanisms regulate TAP expression in tracheal epithelial cells?
TAP expression is induced by bacterial LPS via CD14-mediated signaling, activating NF-κB and NF-IL6 transcription factors. LPS challenge increases TAP mRNA levels 13-fold in bovine tracheal epithelial cells (bTECs), with CD14 monoclonal antibodies blocking this induction . The TAP promoter contains conserved NF-κB and NF-IL6 binding sites, highlighting evolutionary conservation of pathogen-responsive antimicrobial peptide regulation . Stressors (e.g., viral infection) suppress TAP expression, compromising innate immunity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
